tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H24N4O2 and a molecular weight of 280.37 g/mol . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-iodo-1H-pyrazole under specific conditions to form the desired product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF) .
Chemical Reactions Analysis
tert-Butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use it to study the interactions and effects of pyrazole derivatives in biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pyrazole ring in the compound is known to interact with various biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
The uniqueness of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate lies in its specific structure, which combines a pyrazole ring with a piperidine moiety, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGLRNYGMVDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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